molecular formula C7H7NO3 B14713590 3-(Hydroxyamino)benzoic acid CAS No. 13252-72-7

3-(Hydroxyamino)benzoic acid

Cat. No.: B14713590
CAS No.: 13252-72-7
M. Wt: 153.14 g/mol
InChI Key: BVZASAZPMFMKCN-UHFFFAOYSA-N
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Description

3-(Hydroxyamino)benzoic acid is an organic compound with the molecular formula C₇H₇NO₃ It is a derivative of benzoic acid, where a hydroxyamino group (-NH-OH) is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Hydroxyamino)benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for higher yields and environmental friendliness. The use of catalysts and controlled reaction conditions ensures efficient production with minimal waste .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxyamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The hydroxyamino group can be reduced to an amino group.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), catalytic hydrogenation.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Oxidation: Quinones.

    Reduction: Aminobenzoic acids.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 3-(Hydroxyamino)benzoic acid involves its interaction with various molecular targets. The hydroxyamino group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its aromatic structure allows it to interact with enzymes and receptors, modulating biological activities.

Comparison with Similar Compounds

Uniqueness: 3-(Hydroxyamino)benzoic acid stands out due to its hydroxyamino group, which imparts unique redox properties and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

13252-72-7

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

3-(hydroxyamino)benzoic acid

InChI

InChI=1S/C7H7NO3/c9-7(10)5-2-1-3-6(4-5)8-11/h1-4,8,11H,(H,9,10)

InChI Key

BVZASAZPMFMKCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NO)C(=O)O

Origin of Product

United States

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